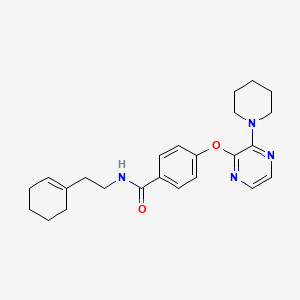
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a complex organic compound that features a benzamide core linked to a pyrazine ring through an ether linkage, with additional cyclohexene and piperidine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-hydroxybenzamide, 2-bromoethylcyclohexene, and 2-chloropyrazine.
Step 1 Formation of the Ether Linkage: The 4-hydroxybenzamide is reacted with 2-chloropyrazine in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) to form the ether linkage.
Step 2 Alkylation: The intermediate product is then subjected to alkylation with 2-bromoethylcyclohexene under basic conditions to introduce the cyclohexene moiety.
Step 3 Piperidine Introduction: Finally, the piperidine ring is introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group on the pyrazine ring, such as a bromide or tosylate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the benzamide or pyrazine rings, potentially leading to the formation of amines or reduced heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring, where the piperidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO₄) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Epoxides or diols from the cyclohexene ring.
Reduction: Amines or reduced heterocycles from the benzamide or pyrazine rings.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Ligand Design: The compound can be used as a ligand in coordination chemistry due to its multiple binding sites.
Catalysis: It may serve as a catalyst or catalyst precursor in organic transformations.
Biology
Receptor Binding Studies: The compound’s structure suggests potential as a ligand for various biological receptors, making it useful in receptor binding studies.
Enzyme Inhibition: It could be investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting neurological or inflammatory diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties could provide insights into its potential as a therapeutic agent.
Industry
Material Science: The compound could be explored for its potential use in the development of new materials with specific electronic or optical properties.
Agriculture: It may have applications as a pesticide or herbicide due to its potential biological activity.
Mécanisme D'action
The exact mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The benzamide and pyrazine moieties may play crucial roles in binding affinity and specificity, while the cyclohexene and piperidine groups could influence the compound’s overall pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(morpholin-4-yl)pyrazin-2-yl)oxy)benzamide: Similar structure but with a morpholine ring instead of piperidine.
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(pyrrolidin-1-yl)pyrazin-2-yl)oxy)benzamide: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is unique due to the combination of its structural elements, which may confer distinct biological activities and pharmacokinetic properties compared to its analogs. The presence of the piperidine ring, in particular, could influence its binding interactions and overall efficacy in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c29-23(26-14-13-19-7-3-1-4-8-19)20-9-11-21(12-10-20)30-24-22(25-15-16-27-24)28-17-5-2-6-18-28/h7,9-12,15-16H,1-6,8,13-14,17-18H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZKONZUMSPURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCCC4=CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2519278.png)
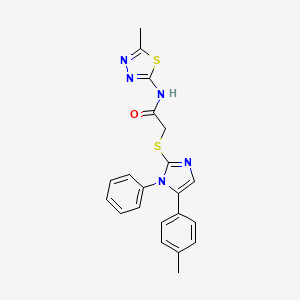

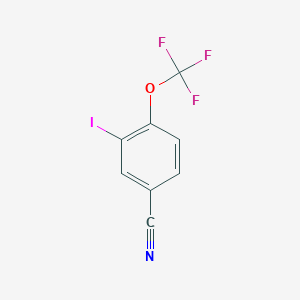
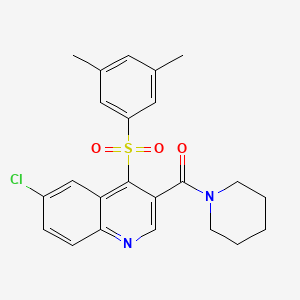
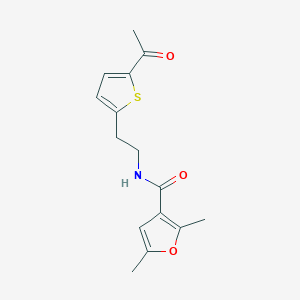
![N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide](/img/new.no-structure.jpg)
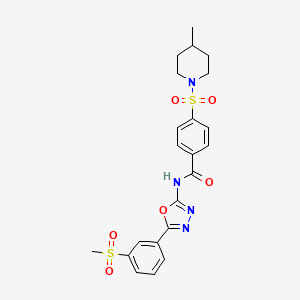
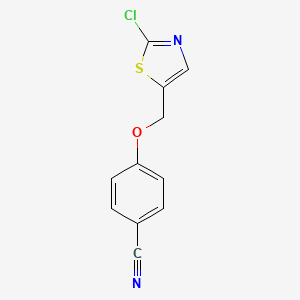
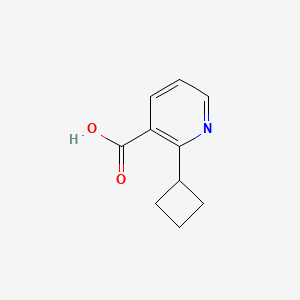
![4-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2519295.png)

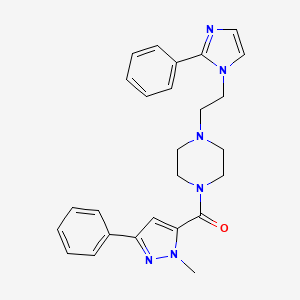
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2519300.png)
